![molecular formula C8H16O2S B14331109 Methyl 4-[(propan-2-yl)sulfanyl]butanoate CAS No. 111437-30-0](/img/structure/B14331109.png)
Methyl 4-[(propan-2-yl)sulfanyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(propan-2-yl)sulfanyl]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a sulfur atom bonded to an isopropyl group, which is attached to a butanoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-[(propan-2-yl)sulfanyl]butanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-[(propan-2-yl)sulfanyl]butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(propan-2-yl)sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the sulfur atom.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4-[(propan-2-yl)sulfanyl]butanol.
Substitution: Amides or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(propan-2-yl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of methyl 4-[(propan-2-yl)sulfanyl]butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The sulfur atom may also interact with thiol-containing enzymes, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: Lacks the sulfur atom and is used primarily as a flavoring agent.
Isopropyl butanoate: Similar ester structure but with an isopropyl group instead of a methyl group.
Methyl 4-(methylsulfanyl)butanoate: Similar structure but with a methyl group attached to the sulfur atom instead of an isopropyl group.
Uniqueness
Methyl 4-[(propan-2-yl)sulfanyl]butanoate is unique due to the presence of the isopropylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other esters and makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
111437-30-0 |
|---|---|
Molekularformel |
C8H16O2S |
Molekulargewicht |
176.28 g/mol |
IUPAC-Name |
methyl 4-propan-2-ylsulfanylbutanoate |
InChI |
InChI=1S/C8H16O2S/c1-7(2)11-6-4-5-8(9)10-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
LOSVIJIEXQWWQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



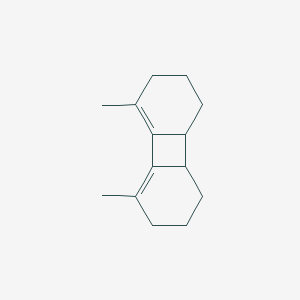
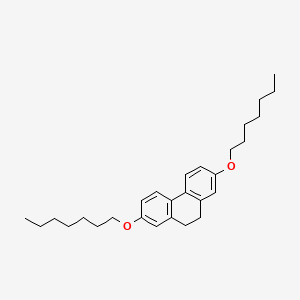

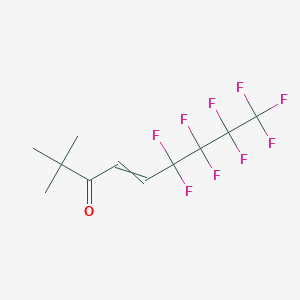
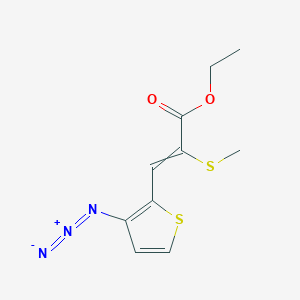
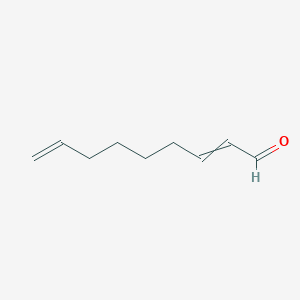
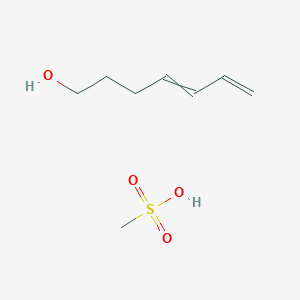
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
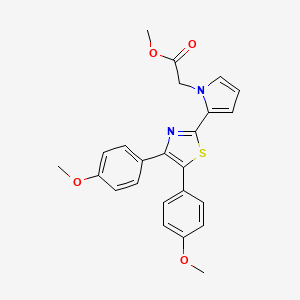
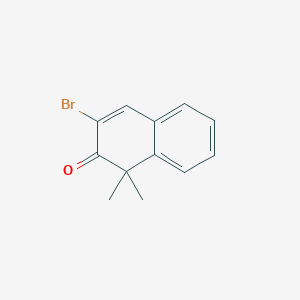
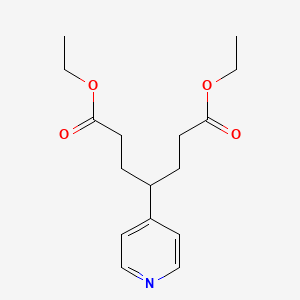
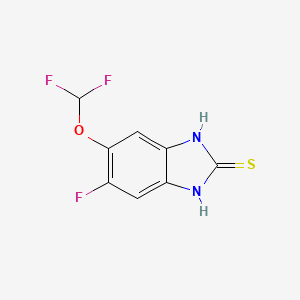
![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
